(4-Bromo-2-methoxy-6-methylphenyl)methanamine
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Overview
Description
(4-Bromo-2-methoxy-6-methylphenyl)methanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of methanamine, where the phenyl ring is substituted with bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxy-6-methylphenyl)methanamine typically involves the bromination of 2-methoxy-6-methylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methoxy-6-methylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted phenylmethanamines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
(4-Bromo-2-methoxy-6-methylphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology
In biological research, this compound is used to study the effects of brominated phenylmethanamines on cellular processes. It is also used in the development of bioactive molecules for potential therapeutic applications .
Medicine
The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins .
Mechanism of Action
The mechanism of action of (4-Bromo-2-methoxy-6-methylphenyl)methanamine involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-methylphenyl)methanamine
- (4-Bromo-2-methoxyphenyl)methanamine hydrochloride
- (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride
Uniqueness
(4-Bromo-2-methoxy-6-methylphenyl)methanamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position and the methyl group at the 6-position, along with the bromine atom at the 4-position, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
(4-bromo-2-methoxy-6-methylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,5,11H2,1-2H3 |
InChI Key |
ZDARLTZABUHYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)OC)Br |
Origin of Product |
United States |
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